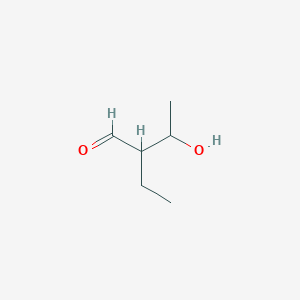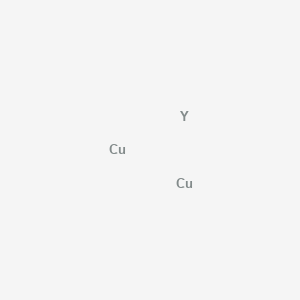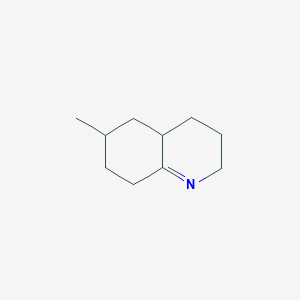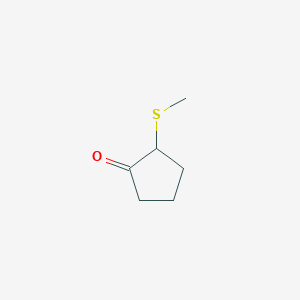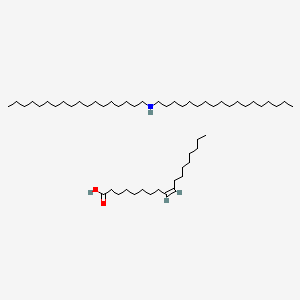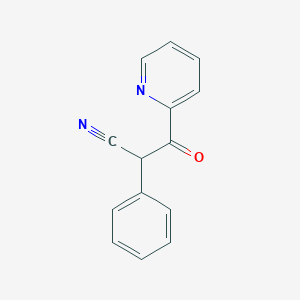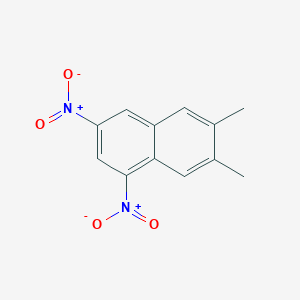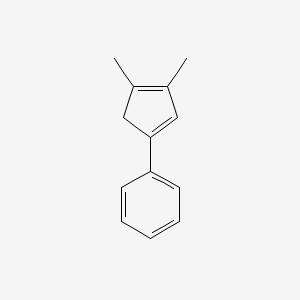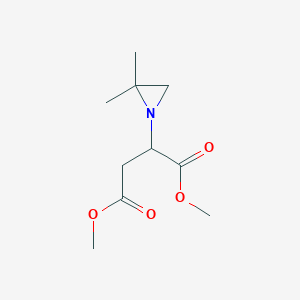![molecular formula C14H18N2O2 B14648792 N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide CAS No. 52335-74-7](/img/structure/B14648792.png)
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide is a synthetic organic compound belonging to the indolecarboxamide family This compound is characterized by its indole core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the alkylation of 4-hydroxyindole with isopropyl bromide under basic conditions to introduce the propan-2-yl group. This is followed by the acylation of the resulting intermediate with dimethylamine and a suitable carboxylic acid derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its effects on specific biological pathways.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Dimethyl-1H-indole-3-carboxamide: Lacks the propan-2-yl group, leading to different chemical and biological properties.
4-Hydroxy-1H-indole-3-carboxamide: Contains a hydroxyl group instead of the N,N-dimethyl and propan-2-yl groups.
N,N-Dimethyl-4-methoxy-1H-indole-3-carboxamide: Features a methoxy group instead of the propan-2-yl group.
Uniqueness
N,N-Dimethyl-4-[(propan-2-yl)oxy]-1H-indole-3-carboxamide is unique due to the specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
52335-74-7 |
|---|---|
Formule moléculaire |
C14H18N2O2 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
N,N-dimethyl-4-propan-2-yloxy-1H-indole-3-carboxamide |
InChI |
InChI=1S/C14H18N2O2/c1-9(2)18-12-7-5-6-11-13(12)10(8-15-11)14(17)16(3)4/h5-9,15H,1-4H3 |
Clé InChI |
WYYOBFYWEJJVJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=CC=CC2=C1C(=CN2)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Chloro-5-phenyl-1,3-dihydro-2H-pyrido[3,2-e][1,4]diazepin-2-one](/img/structure/B14648726.png)
